2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide is an organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylphenylamine and 2-chloropyridine.
Formation of Intermediate: The initial step involves the reaction of 4-isopropylphenylamine with 2-chloropyridine under controlled conditions to form an intermediate compound.
Acetylation: The intermediate is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature control and the use of catalysts, to enhance yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways that regulate cellular processes such as inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide
- 2-Chloro-N-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)acetamide
- 2-Chloro-N-(4-tert-butylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
2-Chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide is unique due to its specific structural features, such as the presence of the isopropyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-13(2)14-6-8-16(9-7-14)20(17(21)11-18)12-15-5-3-4-10-19-15/h3-10,13H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYOMARPIHLZFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC=CC=N2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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